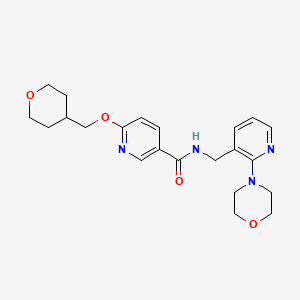
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It combines the unique structural features of a pyrazole ring, a chromene core, and a carboxamide group, making it a molecule of interest for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Cyclization of appropriate diketones or analogous precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: : These substituents can be added via selective halogenation and subsequent substitution reactions.
Linking the pyrazole ring to the chromene core: : This can be achieved through nucleophilic substitution reactions, where the pyrazole ring serves as a nucleophile.
Formation of the carboxamide group: : This step typically involves the reaction of the chromene derivative with an amine, under dehydrating conditions, to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scalability, focusing on:
Efficient synthesis routes: to minimize steps and maximize yields.
Green chemistry principles: to reduce environmental impact.
Automated and continuous flow processes: to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The chromene core can undergo oxidation, potentially leading to quinone-like structures.
Reduction: : The pyrazole ring may be susceptible to reduction, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various substituents on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or hydrogenation catalysts for reduction.
Substitution conditions: : Typically involve halogenated intermediates and strong nucleophiles.
Major Products
Oxidation products: : Quinone derivatives.
Reduction products: : Dihydro-pyrazoles.
Substitution products: : Various functionalized derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
In Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Its structural features can be useful in designing novel materials with specific electronic characteristics.
In Biology
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its complex structure.
Drug Development: : Possible use in medicinal chemistry for developing new therapeutic agents.
In Medicine
Anticancer Research: : Its unique structure might interact with cancer cell pathways.
Anti-inflammatory Agents: : Potential for developing new anti-inflammatory drugs.
In Industry
Dye and Pigment Production: : Its chromene core can be exploited in the production of dyes.
Agricultural Chemicals: : May serve as a basis for developing new agrochemicals.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific application:
Enzyme Binding: : It might inhibit enzymes by binding to their active sites, disrupting their normal function.
Signal Pathways: : May interact with cellular signal pathways, modulating biological responses.
Receptor Interaction: : Potential to interact with cell receptors, altering their normal signaling processes.
Comparación Con Compuestos Similares
Unique Features
Combination of chromene and pyrazole rings: : Distinguishes it from other compounds.
Trifluoromethyl group: : Provides unique electronic and steric properties.
Similar Compounds
N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Similar structure but lacks the cyclopropyl group.
2-oxo-2H-chromene-3-carboxamide derivatives: : Share the chromene core but differ in their substituents.
Propiedades
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)16-10-14(11-5-6-11)25(24-16)8-7-23-17(26)13-9-12-3-1-2-4-15(12)28-18(13)27/h1-4,9-11H,5-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFASDMQKLHTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)





![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![2-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2447756.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)


